Lrgils-NH2
Description
Historical Discovery and Nomenclature
Origins and Development
LRGILS-NH₂ was first synthesized as a reversed-sequence analog of SLIGRL-NH₂, which mimics the tethered ligand exposed upon proteolytic activation of PAR-2. The development of LRGILS-NH₂ paralleled advancements in understanding PAR-2 biology, particularly the discovery of SLIGRL-NH₂ as a potent agonist in the early 1990s. By inverting the amino acid sequence, researchers created a peptide with no intrinsic PAR-2 activity, enabling rigorous control experiments.
Chemical Classification and Biological Relevance
Structural and Chemical Properties
LRGILS-NH₂ is a hexapeptide with a C-terminal amide modification, distinguishing it from carboxylate-terminated peptides. Its structure includes:
- Primary sequence : L-R-G-I-L-S-NH₂
- Molecular weight : 656.83 g/mol
- Solubility : 2 mg/ml in water
- Storage : Stable at -20°C, requiring protection from repeated freeze-thaw cycles
| Property | Value | Source |
|---|---|---|
| CAS Number | 245329-01-5 | |
| Molecular Formula | C₂₉H₅₆N₁₀O₇ | |
| Sequence | LRGILS-NH₂ | |
| Reverse Sequence | SLIGRL-NH₂ |
Biological Function and Research Applications
LRGILS-NH₂ is biologically inert and serves as a critical tool to confirm the specificity of PAR-2 activation. Key applications include:
- Validation of PAR-2 agonism : Demonstrates that SLIGRL-NH₂-induced effects are sequence-dependent.
- Mechanistic studies : Used to distinguish PAR-2-mediated responses from non-specific effects.
- Pharmaceutical development : Employed in assays to screen PAR-2 antagonists or agonists.
Comparative Activity with SLIGRL-NH₂
Properties
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFWKYFOMBFPA-JYAZKYGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Protocol
This compound is synthesized using SPPS, a standard method for peptide production. The process involves the following steps:
-
Resin Activation : A Wang resin or Rink amide resin is pre-activated to facilitate C-terminal amidation.
-
Amino Acid Coupling : Amino acids are sequentially added in the order Leu-Arg-Gly-Ile-Leu-Ser. Each coupling step uses benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) as activators.
-
Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF) after each coupling step.
-
Cleavage and Side-Chain Deprotection : The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2–4 hours to release the peptide and remove side-chain protecting groups.
Key Modifications
-
C-Terminal Amidation : Achieved via the use of Rink amide resin, which ensures the terminal carboxyl group is converted to an amide during cleavage.
-
Stereochemical Control : The chiral centers are preserved using L-amino acids, as confirmed by the SMILES notation.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using a C18 column. The mobile phase consists of:
-
Solvent A : 0.1% trifluoroacetic acid (TFA) in water
-
Solvent B : 0.1% TFA in acetonitrile
A gradient elution (10–60% Solvent B over 30 minutes) separates the peptide, yielding ≥95% purity.
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 (5 μm, 250 × 4.6 mm) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time | 12.8 minutes |
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight:
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 1.52 | 0.15 |
| 5 | 7.61 | 0.76 |
| 10 | 15.22 | 1.52 |
Applications in Research
This compound serves as a negative control in PAR-2 studies. For example, in vascular tension assays, 20 µM this compound is used to confirm the specificity of SLIGRL-NH2-induced relaxation. Its preparation must meet stringent purity criteria to avoid off-target effects in sensitive biological systems.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Lrgils-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a high degree of purity. Any side products or impurities are typically removed during the purification process .
Scientific Research Applications
Lrgils-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Mechanism of Action
Lrgils-NH2 acts as a control peptide for SLIGRL-NH2, a PAR 2 agonist. It does not activate PAR 2 itself but is used to validate the specificity of SLIGRL-NH2’s effects. The molecular targets and pathways involved include the PAR 2 receptor and downstream signaling cascades that regulate gastrointestinal transit and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A PAR 2 agonist that facilitates gastrointestinal transit.
Other PAR 2-related peptides: Various peptides that interact with PAR 2 and modulate its activity.
Uniqueness
Lrgils-NH2 is unique in its role as a control peptide for SLIGRL-NH2. Its reversed amino acid sequence ensures that it does not activate PAR 2, making it an essential tool for validating the specificity of SLIGRL-NH2’s effects .
Biological Activity
Lrgils-NH2, a peptide derivative of the proteinase-activated receptor-2 (PAR-2), has garnered attention in the field of pharmacology due to its potential therapeutic applications and biological activities. This article synthesizes findings from various studies, focusing on the biological activity, structure-activity relationships, and case studies related to this compound.
Overview of this compound
This compound is part of a class of peptides that interact with PAR-2, which plays a crucial role in various physiological and pathological processes, including inflammation, pain sensation, and tissue repair. Understanding the biological activity of this compound can provide insights into its potential applications in treating inflammatory diseases and other conditions mediated by PAR-2.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications to the peptide structure can significantly influence its biological activity. For this compound, the following points are noteworthy:
- Binding Affinity : this compound exhibits varying degrees of binding affinity to PAR-2 compared to other PAR-2 activating peptides (APs). In comparative studies, it was shown that while some analogs like SLIGRL-NH2 activate PAR-2 robustly, this compound displayed reduced activity, indicating a need for further structural optimization to enhance its efficacy .
- Functional Assays : In functional assays involving intracellular calcium mobilization, this compound was found to be less potent than other known PAR-2 agonists. This suggests that while it may have some activity, its efficacy as a PAR-2 activator is limited compared to more potent analogs .
Biological Activity
The biological activity of this compound has been studied primarily in the context of gastrointestinal protection and inflammation:
- Gastrointestinal Studies : In a study examining NSAID-induced intestinal injury, this compound was administered to assess its protective effects against mucosal damage. Results indicated that while this compound did not exacerbate intestinal injury like some other PAR-2 agonists, it also did not provide significant protective effects against NSAID-induced damage. This positions this compound as a potentially safe but less effective agent in this context .
- Inflammatory Response : The role of PAR-2 in mediating inflammatory responses has been well documented. In models of inflammation, activation of PAR-2 by peptides such as SLIGRL-NH2 led to increased expression of inflammatory markers. However, this compound did not show similar pro-inflammatory effects, suggesting it may have a different mechanism or lower potency in activating inflammatory pathways .
Case Studies
Several case studies have explored the implications of using this compound in various experimental setups:
-
NSAID-Induced Injury :
- Objective : To evaluate the effect of this compound on NSAID-induced intestinal injury.
- Methodology : Rats were divided into groups receiving either this compound or other PAR-2 agonists. Tissue samples were analyzed for damage and inflammatory markers.
- Findings : Administration of this compound did not significantly increase mucosal damage compared to control groups, indicating a neutral effect on intestinal integrity .
-
Comparative Potency Analysis :
- Objective : To compare the binding and activation potency of various PAR-2 peptides.
- Methodology : A series of peptides including this compound were tested for their ability to activate PAR-2 and induce calcium signaling in cell lines.
- Findings : this compound exhibited lower potency than other tested peptides such as SLIGRL-NH2, highlighting its limited role as an effective PAR-2 agonist .
Summary Table of Biological Activities
| Peptide | Binding Affinity | Calcium Mobilization | Effect on Intestinal Injury |
|---|---|---|---|
| SLIGRL-NH2 | High | Strong | Increased damage |
| This compound | Moderate | Weak | Neutral effect |
| FSY-NH2 | Low | None | No effect |
Q & A
Q. What is the standard experimental design for using LRGILS-NH2 as a negative control in PAR2 activation studies?
this compound, a reverse-sequence peptide (Leu-Arg-Gly-Ile-Leu-Ser-NH2), is used to validate PAR2-specific effects by contrasting its inertness with active PAR2 agonists like SLIGRL-NH2. In vascular studies, researchers precontract aortic rings (e.g., from C57Bl6 or TallyHo mice) with phenylephrine, then apply this compound and PAR2-APs (e.g., SLIGRL-NH2) to compare relaxation responses. PAR2 knockout models and inhibitors (e.g., L-NAME for nitric oxide synthase) are critical to confirm specificity .
Q. How should this compound be synthesized and characterized to ensure purity and reproducibility?
this compound is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:
- Purification : Reverse-phase HPLC with ≥95% purity thresholds.
- Characterization : Mass spectrometry (MS) for molecular weight verification (656.82 g/mol) and amino acid analysis for sequence confirmation.
- Storage : Lyophilized at -20°C to prevent degradation. Always validate batch consistency before experimental use .
Q. What in vitro models are appropriate for testing this compound’s biological activity?
this compound is tested in PAR2-expressing cell lines (e.g., HT-29, HCT-116) or ex vivo vascular preparations (e.g., murine aortic rings with intact perivascular adipose tissue (PVAT)). Protocols involve pre-treating cells/tissues with this compound (100 μM) alongside active PAR2 agonists to confirm lack of receptor activation. Include controls like scrambled peptides (e.g., LSIGRL-NH2) to rule out sequence-dependent artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s observed bioactivity in PVAT-containing tissues?
Despite being PAR2-inactive, this compound induces PVAT-dependent relaxation in wild-type and PAR2-knockout mice. To investigate this paradox:
- Pathway inhibition : Use 4-aminopyridine (voltage-gated K⁺ channel blocker) or catalase (H₂O₂ scavenger) to test alternative mechanisms.
- PVAT-specific factors : Isolate PVAT-derived mediators via conditioned medium assays.
- Cross-species validation : Compare responses in human vs. murine models to assess translational relevance .
Q. What methodologies identify non-PAR2 pathways activated by this compound in vascular relaxation?
Proposed approaches include:
- Transcriptomic profiling : RNA-seq of PVAT after this compound exposure to identify upregulated genes (e.g., ion channels, redox enzymes).
- Calcium imaging : Measure intracellular Ca²⁺ flux in vascular smooth muscle cells treated with this compound.
- Pharmacological screens : Test inhibitors targeting TRP channels, gap junctions, or adipokine receptors .
Q. How do experimental conditions (e.g., PVAT integrity, endothelial status) influence this compound’s effects?
Key variables to control:
- PVAT presence : Compare responses in PVAT-intact vs. PVAT-denuded preparations.
- Endothelial function : Assess nitric oxide (NO) contribution using L-NAME (NOS inhibitor).
- Metabolic state : Use obese (TallyHo) vs. lean (C57Bl6) mice to evaluate adiposity-dependent mechanisms .
Q. What statistical and reproducibility safeguards are critical when interpreting this compound data?
- Error reporting : Include standard deviations from ≥3 independent experiments.
- Blinding : Mask peptide identities during data collection/analysis.
- Reagent validation : Certify peptide activity via calcium mobilization assays in PAR2-transfected HEK293 cells.
- Data sharing : Publish raw relaxation curves and HPLC/MS traces in supplementary materials .
Methodological Best Practices
- Negative controls : Always pair this compound with PAR2-APs (e.g., SLIGRL-NH2) and scrambled peptides to distinguish receptor-specific effects .
- Ethical reporting : Disclose conflicting findings (e.g., unexpected relaxation) and limitations (e.g., murine-to-human translatability) per NIH preclinical guidelines .
- Data transparency : Provide detailed synthesis protocols, inhibitor concentrations, and statistical codes to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
